molecular formula C49H77N17O15S4 B12384631 Ggascclycrch CAS No. 1401180-68-4

Ggascclycrch

Cat. No.: B12384631
CAS No.: 1401180-68-4
M. Wt: 1272.5 g/mol
InChI Key: PAWALTXRSMCTAC-ODTHDHSBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ggascclycrch involves peptide synthesis techniques, typically using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ggascclycrch undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered disulfide bond patterns or amino acid sequences .

Scientific Research Applications

Ggascclycrch has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in inhibiting viral enzymes, particularly in the context of SARS-CoV.

    Medicine: Potential therapeutic applications in antiviral treatments due to its inhibitory effects on viral enzymes.

    Industry: Utilized in the development of peptide-based assays and diagnostic tools

Mechanism of Action

Ggascclycrch exerts its effects by inhibiting the 2-O-methyltransferase activity of the SARS-CoV nsp16/10 complex. This inhibition prevents the methylation of viral RNA, which is crucial for viral replication and immune evasion. The peptide binds to the active site of the enzyme complex, blocking its activity and thereby reducing viral replication .

Comparison with Similar Compounds

Similar Compounds

    Gly-Gly-Ala-Ser-Cys-Cys-Leu-Tyr-Cys-Arg-Cys-His: The sequence of Ggascclycrch.

    Other Bioactive Peptides: Peptides with similar inhibitory effects on viral enzymes.

Uniqueness

This compound is unique due to its specific sequence and ability to inhibit the 2-O-methyltransferase activity within the SARS-CoV nsp16/10 complex. This specificity makes it a valuable tool in antiviral research and potential therapeutic development .

Properties

CAS No.

1401180-68-4

Molecular Formula

C49H77N17O15S4

Molecular Weight

1272.5 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C49H77N17O15S4/c1-23(2)11-29(59-45(77)34(19-83)66-47(79)36(21-85)65-43(75)32(17-67)62-39(71)24(3)57-38(70)16-55-37(69)14-50)41(73)60-30(12-25-6-8-27(68)9-7-25)42(74)64-33(18-82)44(76)58-28(5-4-10-54-49(51)52)40(72)63-35(20-84)46(78)61-31(48(80)81)13-26-15-53-22-56-26/h6-9,15,22-24,28-36,67-68,82-85H,4-5,10-14,16-21,50H2,1-3H3,(H,53,56)(H,55,69)(H,57,70)(H,58,76)(H,59,77)(H,60,73)(H,61,78)(H,62,71)(H,63,72)(H,64,74)(H,65,75)(H,66,79)(H,80,81)(H4,51,52,54)/t24-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

PAWALTXRSMCTAC-ODTHDHSBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)CN

Origin of Product

United States

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